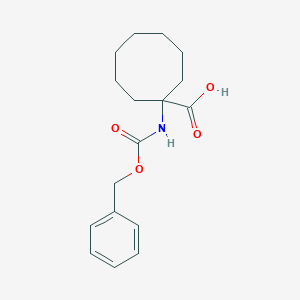
1-(Phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound features a cyclooctane ring substituted with a phenylmethoxycarbonylamino group and a carboxylic acid functional group. This structural configuration may influence its interaction with biological targets, including enzymes and receptors.
The mechanism by which this compound exerts its biological effects can involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It could interact with receptors, modulating signaling pathways.
- Antimicrobial Activity : Potential effectiveness against microbial growth has been suggested, positioning it as a candidate for biopreservation applications.
Case Studies
A systematic investigation into structurally diverse short-chain carboxylic acids (SCCAs) revealed that compounds with specific structural characteristics could inhibit biofilm formation and planktonic growth of bacteria . This evidence supports the hypothesis that this compound may exhibit similar properties, particularly if it possesses favorable hydrophobic characteristics.
Comparative Analysis
To better understand the potential of this compound, a comparison with related compounds can provide insights. Below is a summary table comparing key structural features and biological activities of similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclooctane ring, phenylmethoxycarbonyl group | Potential enzyme inhibition, antimicrobial activity |
| Short-chain carboxylic acids (e.g., Acetic Acid) | Varying chain lengths, functional groups | Antimicrobial activity against S. enterica |
| Benzimidazole derivatives | Diverse structures involved in cell regulation | Apoptosis induction, DNA repair |
Propiedades
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclooctane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-15(20)17(11-7-2-1-3-8-12-17)18-16(21)22-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMBJYGVCNQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














